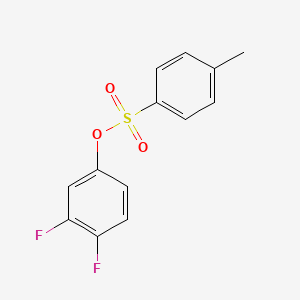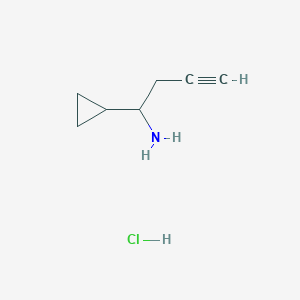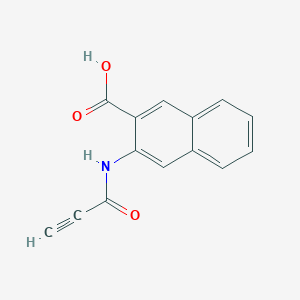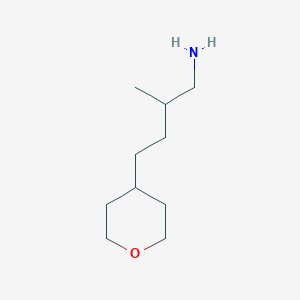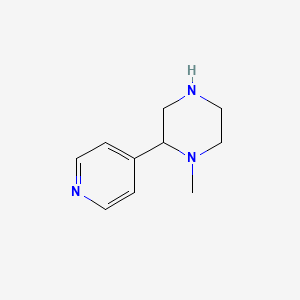
1-Methyl-2-(4-pyridyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(4-pyridyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a methyl group and a pyridyl group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(4-pyridyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed cyclization reactions. These methods are efficient and can be scaled up for large-scale production .
化学反応の分析
Types of Reactions: 1-Methyl-2-(4-pyridyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
1-Methyl-2-(4-pyridyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Methyl-2-(4-pyridyl)piperazine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The specific pathways involved depend on the context of its use, such as its role in medicinal chemistry or biological studies .
類似化合物との比較
1-(2-Pyridyl)piperazine: Another piperazine derivative with similar structural features.
1-(4-Pyridyl)piperazine: Shares the pyridyl substitution but lacks the methyl group.
Uniqueness: 1-Methyl-2-(4-pyridyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various research fields .
特性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC名 |
1-methyl-2-pyridin-4-ylpiperazine |
InChI |
InChI=1S/C10H15N3/c1-13-7-6-12-8-10(13)9-2-4-11-5-3-9/h2-5,10,12H,6-8H2,1H3 |
InChIキー |
RTOSTZSUVOVERG-UHFFFAOYSA-N |
正規SMILES |
CN1CCNCC1C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-tert-butyl-N-[(4-carbamoylphenyl)methyl]benzamide](/img/structure/B13575493.png)
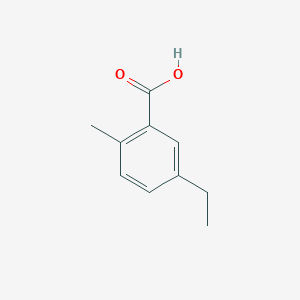
![(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoicacid](/img/structure/B13575506.png)
![N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13575510.png)
![4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol](/img/structure/B13575525.png)



